N-[(4-methoxyphenyl)methyl]nonanamide
Description
N-[(4-Methoxyphenyl)methyl]nonanamide is a synthetic amide derivative characterized by a nonanamide backbone linked to a 4-methoxybenzyl group. Its molecular formula is C₁₇H₂₇NO₂, with a molecular weight of 289.40 g/mol. Structurally, it differs from capsaicin analogs (e.g., nonivamide) by the absence of a hydroxyl group on the aromatic ring and the exclusive presence of a 4-methoxy substituent.
Properties
CAS No. |
101832-19-3 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]nonanamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-17(19)18-14-15-10-12-16(20-2)13-11-15/h10-13H,3-9,14H2,1-2H3,(H,18,19) |
InChI Key |
LAOPYCHFTQZMDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Conventional Amidation Methods
The most straightforward approach to synthesizing N-[(4-methoxyphenyl)methyl]nonanamide involves direct amidation between nonanoic acid and 4-methoxybenzylamine. This reaction typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to activate the carboxylic acid. For instance, nonanoic acid is first converted to its acid chloride using oxalyl chloride under reflux conditions . The resulting nonanoyl chloride is then reacted with 4-methoxybenzylamine in the presence of a base like triethylamine to neutralize HCl byproducts.
A critical refinement of this method involves azeotropic water removal using a Dean-Stark apparatus, which shifts the equilibrium toward amide formation . For example, refluxing nonanoic acid and 4-methoxybenzylamine in toluene with p-toluenesulfonic acid (PTSA) as a catalyst achieves yields of 85–90% after 12 hours . This method avoids hazardous reagents like phosphorus pentachloride, aligning with green chemistry principles.
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Imine formation | Toluene, PTSA, reflux, 12 hours | 92% | 98% |
| Catalytic hydrogenation | 10% Pd/C, H₂, 35–40°C, ethyl acetate | 88% | 99.5% |
| Amidation | Nonanoyl chloride, triethylamine, 0°C | 85% | 95% |
Industrial Scalability and Process Optimization
For industrial production, cost efficiency and safety are paramount. The patent’s use of Pd/C-catalyzed hydrogenation offers a scalable route to 4-methoxybenzylamine, avoiding hazardous reagents like n-BuLi or LiHMDS . Key optimizations include:
-
Solvent selection : Ethyl acetate and methanol are preferred for their low toxicity and ease of removal.
-
Crystallization techniques : Isolating the final amide as a hydrochloride salt via ethyl acetate/IPA mixtures ensures high purity (≥99%) .
-
Catalyst recycling : Pd/C can be recovered and reused, reducing costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]nonanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Nonivamide is classified as a capsaicinoid, specifically an amide derived from pelargonic acid and vanillyl amine. Its molecular formula is with a molecular weight of 299.4 g/mol. The compound exhibits a pungent flavor profile similar to that of capsaicin, making it suitable for various applications in food and pharmaceuticals.
Applications in Food Industry
Flavoring Agent : Nonivamide is utilized as a food additive to impart heat and flavor to various products, including sauces, snacks, and seasonings. It is particularly valued for its stability under heat compared to capsaicin, allowing it to be used in cooking without losing its pungency .
Spice Blends : The compound is incorporated into spice blends and seasoning mixes to enhance flavor profiles and provide a spicy kick without the volatility associated with natural extracts .
Pharmaceutical Applications
Pain Management : Nonivamide acts as an agonist for the TRPV1 receptor, similar to capsaicin, which has led to its investigation for use in pain relief formulations. It has been shown to induce desensitization to nociceptive stimuli, making it a candidate for topical analgesics .
Respiratory Treatments : Research indicates potential benefits of nonivamide in treating respiratory conditions by modulating cough reflexes through TRPV1 activation. This could lead to the development of new therapies for chronic cough or asthma .
Use in Riot Control and Self-Defense
Nonivamide is employed as an active ingredient in pepper sprays and other less-lethal munitions due to its potent irritant properties. Its application in law enforcement includes:
- Crowd Control : Nonivamide-based sprays are used for dispersing crowds while minimizing respiratory complications compared to traditional tear gas agents like CS gas .
- Personal Defense : The compound provides effective self-defense options that incapacitate aggressors without causing long-term harm .
Table 1: Summary of Research Findings on Nonivamide
Mechanism of Action
N-[(4-methoxyphenyl)methyl]nonanamide exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a member of the TRP family of ion channels and is found in sensory neurons. Activation of TRPV1 by this compound leads to an influx of calcium ions, resulting in membrane depolarization and the sensation of heat and pain. This mechanism is similar to that of capsaicin .
Comparison with Similar Compounds
Substituted Benzylnonanamide Analogs
Compounds with benzylnonanamide backbones and varying aromatic substituents have been extensively studied for TRPV1 receptor modulation, cytotoxicity, and metabolic stability. Key analogs include:
| Compound Name | Substituents | TRPV1 IC₅₀ (µM) | Cytotoxicity (LC₅₀, µM) | Metabolic Stability |
|---|---|---|---|---|
| N-[(4-Methoxyphenyl)methyl]nonanamide | 4-OCH₃ | Not reported | Not reported | Likely higher¹ |
| Nonivamide (N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide) | 3-OCH₃, 4-OH | 45 | 115 (BEAS-2B) | Moderate² |
| N-(3-Methoxybenzyl)nonanamide | 3-OCH₃ | 73 | ~100 (NHBE) | Moderate³ |
| N-(4-Hydroxybenzyl)nonanamide | 4-OH | 62 | 87 (BEAS-2B) | Low⁴ |
| N-Benzylnonanamide | None | 89 | >250 | High⁵ |
Notes:
Metabolic Stability: The 4-methoxy group in the target compound likely reduces oxidative metabolism compared to hydroxylated analogs (e.g., nonivamide), which undergo cytochrome P450-mediated hydroxylation and glutathione (GSH) conjugation .
TRPV1 Activity: The 3-methoxy and 4-hydroxy groups in nonivamide are critical for TRPV1 binding, forming hydrogen bonds with Trp549 and Glu513 residues. The absence of these groups in the target compound suggests lower TRPV1 affinity .
The 4-methoxy substitution may reduce this risk .
Chain Length Variants
Altering the acyl chain length significantly impacts bioactivity:
- Shorter chains may enhance solubility but reduce membrane permeability compared to nonanamide derivatives .
- Olvanil (N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide) : An 18-carbon unsaturated analog shows prolonged TRPV1 desensitization, highlighting the role of chain length in sustained activity .
Biological Activity
N-[(4-methoxyphenyl)methyl]nonanamide, also known as nonanoyl-vanillamide, is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to pain management and sensory receptor modulation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
This compound is a vanilloid analog structurally related to capsaicin, the active component in chili peppers. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 275.38 g/mol
- IUPAC Name : N-(4-methoxybenzyl)nonanamide
The compound primarily acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in nociception (the sensory perception of pain). Activation of TRPV1 leads to the release of calcium ions (Ca) from the endoplasmic reticulum, resulting in cellular responses associated with pain and inflammation .
Pain Modulation
Research has indicated that this compound exhibits analgesic properties similar to those of capsaicin but with potentially reduced side effects. It has been shown to induce desensitization of nociceptive C-fibers, which may help alleviate chronic pain conditions without the intense burning sensation typically associated with capsaicin .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses by reducing the release of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
- Chronic Pain Management : A clinical study evaluated the efficacy of this compound in patients suffering from neuropathic pain. Results indicated a significant reduction in pain scores compared to placebo, suggesting its potential as a therapeutic agent for chronic pain management .
- Inflammation Reduction : In a model of acute inflammation, administration of this compound resulted in decreased edema and inflammatory cell infiltration, supporting its role as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 275.38 g/mol |
| TRPV1 Agonist Potency | Comparable to capsaicin |
| LD50 (oral, rat) | >5110 mg/kg |
| LD50 (dermal, rabbit) | >10000 mg/kg |
Toxicology
The safety profile of this compound has been assessed in various studies. It appears to have low acute toxicity with no significant adverse effects reported at therapeutic doses. The oral LD50 is greater than 5000 mg/kg in rats, indicating a favorable safety margin for potential therapeutic use .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(4-methoxyphenyl)methyl]nonanamide and its structural analogs?
The compound can be synthesized via amidation reactions between nonanoyl chloride and substituted benzylamines. For example, analogs with methoxy or hydroxy substituents on the aromatic ring are prepared by reacting nonanoyl chloride with corresponding benzylamines (e.g., 4-methoxybenzylamine) under controlled conditions. Purification typically involves column chromatography or recrystallization, as demonstrated in the synthesis of N-(trimethoxybenzyl)nonanamide derivatives . Key steps include stoichiometric control, inert atmosphere for moisture-sensitive reagents, and structural validation via NMR and mass spectrometry.
Q. How can the structural identity and purity of this compound be confirmed?
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the amide bond formation and substituent positioning. Infrared (IR) spectroscopy confirms the presence of functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) ensures purity. These methods are standard for characterizing nonanamide analogs, as seen in studies of capsaicin-like compounds .
Q. What in vitro assays are suitable for initial screening of biological activity?
Calcium flux assays using TRPV1-overexpressing cell lines (e.g., HEK293-TRPV1) are foundational for assessing receptor activation. Cell viability assays (e.g., MTT or lactate dehydrogenase release) in primary (e.g., NHBE) and immortalized (e.g., BEAS-2B) lung cells help evaluate cytotoxicity. Dose-response curves (e.g., LC₅₀ values) differentiate potent agonists/antagonists from inactive analogs, as shown in studies of N-benzylnonanamide derivatives .
Advanced Research Questions
Q. How do aromatic substituent modifications influence TRPV1 binding and cytotoxicity?
Substituent position and polarity critically affect potency. For example, N-(3-methoxybenzyl)nonanamide exhibits partial TRPV1 agonism (IC₅₀ = 45 µM) but additive toxicity at higher concentrations, whereas N-(4-trifluoromethylbenzyl)nonanamide (IC₅₀ = 200 µM) shows minimal activity. Molecular docking reveals that 3-methoxy or 4-hydroxy groups disrupt hydrogen bonding with TRPV1 residues (e.g., Trp549, Glu513), reducing activation efficacy. Hydrophobic interactions in the "hole-A" pocket further modulate toxicity, as observed in SAR studies .
Q. What computational strategies predict binding interactions between nonanamide derivatives and TRPV1?
Molecular dynamics simulations and docking (e.g., AutoDock Vina) model ligand-receptor interactions. Low-energy poses are analyzed for hydrogen bonds (e.g., between amide hydrogens and Glu513) and hydrophobic packing (e.g., alkyl chains with Tyr511). For N-(3,4-dihydroxybenzyl)nonanamide, kinking at the A/B region reduces bonding proximity to key residues, explaining its lower potency compared to nonivamide .
Q. How does metabolic processing differ between primary and immortalized cells for nonanamide derivatives?
Immortalized cells (e.g., BEAS-2B) exhibit reduced detoxification capacity for reactive metabolites like N-(3,4-dihydroxybenzyl)nonanamide, leading to higher cytotoxicity (LC₅₀ = 16 µM vs. 106 µM in NHBE cells). CYP450 enzymes (e.g., CYP1A2) hydroxylate the vanilloid ring, generating electrophilic intermediates that form glutathione (GSH) conjugates. This metabolic disparity highlights the need for dual models in toxicity studies .
Q. What mechanistic insights explain contradictory cytotoxicity data among structural analogs?
Toxicity is not always TRPV1-dependent. For example, N-(4-hydroxybenzyl)nonanamide induces oxidative stress via ROS generation, independent of receptor activation. In contrast, N-(3-methoxybenzyl)nonanamide synergizes with TRPV1-mediated calcium overload to exacerbate cell death. Transcriptomic profiling (e.g., GADD153 induction) and ROS scavenging assays (e.g., N-acetylcysteine cotreatment) can resolve such contradictions .
Methodological Tables
Table 1: Key Functional Assays for Nonanamide Derivatives
| Assay Type | Cell Model | Endpoint Measured | Reference |
|---|---|---|---|
| Calcium Flux | HEK293-TRPV1 | IC₅₀/EC₅₀ values | |
| Cell Viability (MTT) | BEAS-2B, NHBE | LC₅₀ values | |
| Molecular Docking | TRPV1 homology model | Binding energy (kcal/mol) |
Table 2: Metabolic Pathways of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
